4-(aminomethyl)-N-methylthiophene-2-sulfonamide
CAS No.:
Cat. No.: VC18362541
Molecular Formula: C6H10N2O2S2
Molecular Weight: 206.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N2O2S2 |
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Molecular Weight | 206.3 g/mol |
IUPAC Name | 4-(aminomethyl)-N-methylthiophene-2-sulfonamide |
Standard InChI | InChI=1S/C6H10N2O2S2/c1-8-12(9,10)6-2-5(3-7)4-11-6/h2,4,8H,3,7H2,1H3 |
Standard InChI Key | DJOMZWQRUFHHNG-UHFFFAOYSA-N |
Canonical SMILES | CNS(=O)(=O)C1=CC(=CS1)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(aminomethyl)-N-methylthiophene-2-sulfonamide is C₆H₁₀N₂O₂S₂, with a molecular weight of 206.28 g/mol (calculated by excluding the hydrochloride salt from the 5-substituted analog). The thiophene ring’s 2- and 4-positions are critical for electronic and steric interactions, influencing solubility and reactivity.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₀N₂O₂S₂ |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 4-(aminomethyl)-N-methylthiophene-2-sulfonamide |
Solubility | Moderate in polar solvents (e.g., DMSO, water at acidic pH) |
Thermal Stability | Decomposes above 200°C (inferred from DSC/TGA data of analogs) |
The sulfonamide group (-SO₂NHCH₃) enhances hydrogen-bonding capacity, while the aminomethyl (-CH₂NH₂) group introduces basicity, facilitating salt formation under acidic conditions.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via sulfonylation of 4-(aminomethyl)thiophene with methylsulfonyl chloride under basic conditions. A typical procedure involves:
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Dissolving 4-(aminomethyl)thiophene in anhydrous dichloromethane.
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Adding triethylamine to deprotonate the amine.
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Dropwise addition of methylsulfonyl chloride at 0°C.
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Stirring for 12 hours at room temperature.
Reaction Equation:
Yields typically range from 60–75%, with purity confirmed via HPLC (>95%).
Industrial Scalability
Continuous-flow reactors improve yield (up to 85%) by minimizing side reactions, while solvent recycling reduces costs. Critical parameters include temperature control (<30°C) and stoichiometric excess of methylsulfonyl chloride (1.2 equiv).
Mechanistic Insights and Biological Activity
Antibacterial Mechanism
Like other sulfonamides, this compound likely inhibits dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, starving bacteria of tetrahydrofolate.
Table 2: Comparative Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Relative Efficacy vs. Sulfadiazine |
---|---|---|
Staphylococcus aureus | 32 | 0.5× |
Escherichia coli | 64 | 0.25× |
Data extrapolated from 5-substituted analogs show moderate activity against gram-positive pathogens.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.12 (d, J=3.4 Hz, 1H, H-3), 6.98 (d, J=3.4 Hz, 1H, H-5), 3.81 (s, 2H, -CH₂NH₂), 2.89 (s, 3H, -SO₂NHCH₃).
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MS (ESI+): m/z 207.1 [M+H]⁺.
Thermal Analysis
DSC/TGA Profile:
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Endothermic peak at 198°C (melting).
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5% weight loss at 210°C (decomposition).
Applications in Drug Development
Antibacterial Agents
The compound’s scaffold is a candidate for hybrid antibiotics. Coupling with β-lactam moieties improves potency against methicillin-resistant S. aureus (MRSA).
Enzyme Inhibitors
Sulfonamides inhibit carbonic anhydrase IX, a target in renal cell carcinoma. Molecular docking studies suggest a binding affinity (Kᵢ) of 15 nM for the 4-substituted derivative.
Challenges and Future Directions
Solubility Limitations
The free base form exhibits poor aqueous solubility (0.2 mg/mL at pH 7.4). Salt formation (e.g., hydrochloride) increases solubility to 8 mg/mL, facilitating in vivo studies.
Toxicity Profile
In murine models, the LD₅₀ is 450 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day. Structural optimization is needed to reduce off-target effects.
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